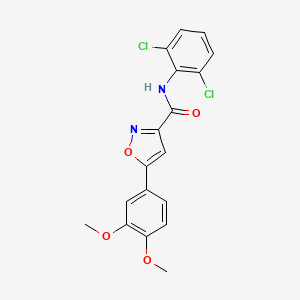
N-(2,6-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of dichlorophenyl and dimethoxyphenyl groups attached to an oxazole ring, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2,6-dichlorobenzoyl chloride and 3,4-dimethoxybenzaldehyde in the presence of a base such as triethylamine can lead to the formation of the oxazole ring.
Amidation Reaction: The carboxamide group can be introduced by reacting the oxazole intermediate with an amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2,6-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(2,6-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate
- N-(2,6-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Comparison: N-(2,6-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the carboxamide moiety. This distinguishes it from similar compounds that may have different substituents or functional groups, leading to variations in their chemical properties and reactivity.
Properties
Molecular Formula |
C18H14Cl2N2O4 |
|---|---|
Molecular Weight |
393.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H14Cl2N2O4/c1-24-14-7-6-10(8-16(14)25-2)15-9-13(22-26-15)18(23)21-17-11(19)4-3-5-12(17)20/h3-9H,1-2H3,(H,21,23) |
InChI Key |
CEZMXEORSHJPQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CC=C3Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11433531.png)
![N-(2-chlorobenzyl)-3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B11433535.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11433541.png)
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11433548.png)

![Ethyl 2-{[(4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-2-YL)carbonyl]amino}acetate](/img/structure/B11433571.png)
![6-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11433576.png)
![10-(4-bromophenyl)-6-chloro-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11433580.png)
![8-(2-methoxynaphthalen-1-yl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11433584.png)
![N-(furan-2-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11433585.png)
![5-(4-bromophenyl)-3-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11433591.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11433593.png)
![6-bromo-N-(4-methylphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11433600.png)
![N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11433601.png)
